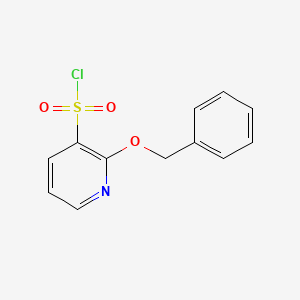
Metformin orotate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metformin orotate is a compound formed by the combination of metformin, a widely used antidiabetic drug, and orotic acid, a naturally occurring compound involved in the biosynthesis of pyrimidine nucleotides. Metformin is primarily used to manage type 2 diabetes mellitus by improving insulin sensitivity and reducing hepatic glucose production. The addition of orotic acid is believed to enhance the bioavailability and therapeutic effects of metformin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Metformin orotate can be synthesized through a straightforward reaction between metformin hydrochloride and orotic acid. The reaction typically involves dissolving metformin hydrochloride in water and adding orotic acid under controlled pH conditions. The mixture is then stirred and heated to facilitate the formation of this compound, which is subsequently isolated by filtration and drying.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. Advanced techniques like crystallization and recrystallization may be employed to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: Metformin orotate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like alkyl halides and acyl chlorides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized metformin derivatives, while substitution reactions can produce a variety of substituted this compound compounds.
Scientific Research Applications
Metformin orotate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of drug synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Explored for its potential benefits in managing diabetes, cardiovascular diseases, and cancer.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Metformin orotate exerts its effects through several mechanisms:
Activation of AMP-activated protein kinase (AMPK): This pathway enhances insulin sensitivity and reduces hepatic glucose production.
Inhibition of mitochondrial respiratory chain complex I: This action decreases hepatic gluconeogenesis.
Modulation of gut microbiota: this compound influences the composition of gut microbiota, contributing to its therapeutic effects.
Comparison with Similar Compounds
Metformin orotate can be compared with other similar compounds such as:
Phenformin: Another biguanide with a higher risk of lactic acidosis.
Buformin: Similar to metformin but less commonly used due to safety concerns.
Metformin hydrochloride: The standard form of metformin used in clinical practice.
Uniqueness: this compound stands out due to its enhanced bioavailability and potential for improved therapeutic outcomes compared to metformin hydrochloride. The addition of orotic acid may also confer additional benefits related to nucleotide biosynthesis and cellular metabolism.
Properties
CAS No. |
58840-24-7 |
|---|---|
Molecular Formula |
C9H15N7O4 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1,1-dimethylguanidine;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4.C4H11N5/c8-3-1-2(4(9)10)6-5(11)7-3;1-9(2)4(7)8-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2H3,(H5,5,6,7,8) |
InChI Key |
KIAVTTZIWJZMIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.C1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)

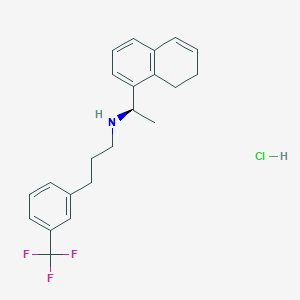

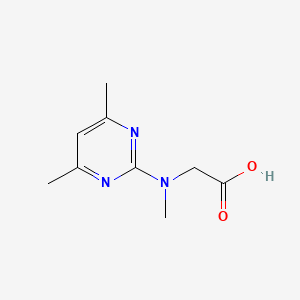
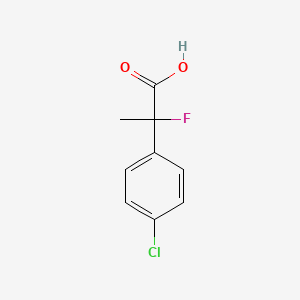

![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
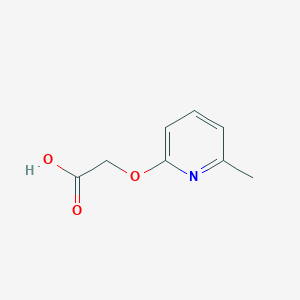
![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)


